molecular formula C13H27N B1386068 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine CAS No. 919799-86-3

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

Cat. No. B1386068
M. Wt: 197.36 g/mol
InChI Key: DTKQVVMTWMICTR-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine” is an organic compound with the molecular formula C13H27N . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine” is characterized by a cyclohexane ring with an amine group attached to one carbon and a methyl group attached to another . The IUPAC name for this compound is 2-(aminomethyl)-N-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.36018 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 and a complexity of 191 . Its exact mass is 226.240898965 g/mol and its monoisotopic mass is also 226.240898965 g/mol .

Scientific Research Applications

Nitrogenous Compounds from Deep Sea Fungus

Research on nitrogenous compounds, including amino acid derivatives and cyclohexanone derivatives, isolated from the deep sea-derived fungus Leptosphaeria sp. SCSIO 41005, highlights the exploration of marine organisms for bioactive compounds. These compounds were evaluated for cytotoxic and antiviral activities, illustrating the potential of marine-derived substances in drug discovery and development (Luo, Zhou, & Liu, 2018).

Photochemistry of Aliphatic Ketones

The study of the photochemistry of 4-methylpentan-2-one and other aliphatic ketones in various solvents contributes to understanding the solvent effects on photoreactions. This research can inform the design of photochemical experiments and the development of photochemical synthesis methods (Encina & Lissi, 1976).

Enamine Chemistry

Investigations into the reduction of enaminones and the synthesis of α,β-unsaturated aldehydes through the use of LiAlH4 and NaBH4 shed light on the versatility of enamine chemistry. This research is crucial for the development of synthetic methodologies for complex organic molecules (Carlsson & Lawesson, 1982).

Synthesis of Spirochromeno-Quinolines

The synthesis of novel spirochromeno-quinolines and their evaluation for acetylcholinesterase inhibition and cytotoxicity activities highlight the ongoing search for new therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's (Bonacorso et al., 2015).

Aza-Claisen Rearrangement

Research on the aza-Claisen rearrangement and the synthesis of unusual heterocycles demonstrates the utility of this reaction in creating complex heterocyclic structures. Such synthetic approaches are valuable in the development of pharmaceuticals and agrochemicals (Majumdar & Samanta, 2001).

properties

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKQVVMTWMICTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655706
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

CAS RN

919799-86-3
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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